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Compound of Interest

Compound Name: SHR2415

Cat. No.: B12397365 Get Quote

Disclaimer: SHR2415 is an investigational compound. Specific toxicology data in animal

models are not extensively published. The following guidance is based on the known

pharmacology of SHR2415 as an ERK1/2 inhibitor, and the established class-effects of MAPK

pathway inhibitors. Researchers should always consult their institution's animal care and use

committee and relevant safety guidelines before conducting experiments.

Frequently Asked Questions (FAQs)
Q1: What is SHR2415 and what is its mechanism of action?

A1: SHR2415 is a potent and selective, orally active inhibitor of Extracellular signal-regulated

kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key protein kinases in the RAS-RAF-MEK-ERK

(MAPK) signaling pathway, which is crucial for regulating cell proliferation, survival, and

differentiation. By inhibiting ERK1/2, SHR2415 can block this pathway, which is often

hyperactivated in various cancers.

Q2: What are the potential toxicities of SHR2415 in animal models based on its mechanism of

action?

A2: While specific data for SHR2415 is limited, class-effects of MAPK pathway inhibitors

suggest potential for:

Dermatological Toxicities: The MAPK pathway is vital for skin homeostasis. Inhibition can

lead to rashes, acneiform dermatitis, and other skin lesions. These are on-target effects due
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to the inhibition of ERK signaling in keratinocytes.[2][3][4]

Gastrointestinal (GI) Toxicities: Diarrhea and inflammation of the intestinal lining have been

observed with other MAPK pathway inhibitors.[5][6][7]

Cardiovascular Toxicities: While a preclinical study indicated a relatively high cardiac safety

margin for SHR2415 with a hERG IC50 of approximately 14 μM, cardiovascular effects are a

known concern for kinase inhibitors.[1][8][9] These can include effects on heart rate, blood

pressure, and in some cases, cardiac muscle damage.

Ocular Toxicities: MEK inhibitors, which act upstream of ERK, are known to cause ocular

toxicities, such as serous retinal detachments, which are often self-limiting.[10]

Q3: Are there any known quantitative data on the safety or pharmacokinetics of SHR2415?

A3: Yes, some preclinical data for SHR2415 has been published and is summarized in the

tables below.

Troubleshooting Guide for Common Toxicities
This guide provides troubleshooting for potential adverse events observed during in vivo

studies with SHR2415.

Issue 1: Animal develops a skin rash or dermatitis.

Question: An animal in my study has developed a red, bumpy rash on its skin after several

days of SHR2415 treatment. What should I do?

Answer:

Document the finding: Record the date of onset, severity, and location of the rash. Take

high-quality photographs for your records.

Assess animal welfare: In consultation with veterinary staff, evaluate if the rash is causing

pain or distress.

Consider dose modification: If the rash is severe or causing significant discomfort,

consider a dose reduction or temporary cessation of treatment, as is common practice
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with kinase inhibitors.[11]

Supportive care: Consult with veterinary staff about topical treatments to alleviate

discomfort, such as emollients or prescribed topical corticosteroids, ensuring they do not

interfere with the study endpoints.

Histopathological analysis: At the end of the study, or if the animal is euthanized, collect

skin samples for histopathological analysis to characterize the nature of the dermatitis.

Issue 2: Animal exhibits signs of gastrointestinal distress (e.g., diarrhea, weight loss).

Question: My mouse/rat is experiencing diarrhea and is losing weight after starting SHR2415
treatment. How should I manage this?

Answer:

Monitor closely: Increase the frequency of animal monitoring, including daily body weight

and assessment of hydration status.

Supportive care: Provide nutritional support and ensure easy access to hydration, as

recommended by veterinary staff. Anti-diarrheal medication may be considered after

veterinary consultation, but potential effects on drug absorption should be taken into

account.

Dose adjustment: Persistent or severe GI toxicity may necessitate a dose reduction or a

temporary pause in dosing.[11]

Necropsy and histology: Upon completion of the study or if euthanasia is required, perform

a thorough examination of the GI tract and collect tissues for histopathological analysis to

investigate for signs of inflammation or mucosal damage.[5]

Issue 3: Potential for cardiovascular effects.

Question: I am concerned about the potential for cardiovascular toxicity with SHR2415. How

can I monitor for this in my animal model?

Answer:
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Baseline measurements: Before starting treatment, obtain baseline cardiovascular

measurements such as heart rate and blood pressure, if your experimental setup allows.

In-life monitoring: For rodent studies, non-invasive tail-cuff systems can be used to monitor

blood pressure and heart rate. For larger animal models like dogs, telemetry is the gold

standard for continuous monitoring of ECG, heart rate, and blood pressure.

Biomarkers: At terminal time points, collect blood for analysis of cardiac biomarkers such

as troponins, which can indicate cardiac muscle damage.

Histopathology: A thorough histopathological examination of the heart by a qualified

veterinary pathologist is crucial to identify any signs of cardiotoxicity.

Data Presentation
Table 1: In Vitro Potency of SHR2415

Target/Cell Line IC50

ERK1 2.8 nM

ERK2 5.9 nM

Colo205 cells 44.6 nM

Source: MedchemExpress.com, Tebubio

Table 2: Preclinical Pharmacokinetics of SHR2415

Species Dose and Route AUC (ng/mL·h)

Mouse 2 mg/kg (p.o.) 2460

Rat 2 mg/kg (p.o.) 726

Dog 2 mg/kg (p.o.) 3271

Source: Li, X. et al. (2022). Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold

ERK1/2 Inhibitor.[1]
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Table 3: In Vivo Efficacy of SHR2415 in Colo205 Xenograft Model (Mice)

Dose (p.o., once daily) Tumor Growth Inhibition (TGI)

25 mg/kg 112%

50 mg/kg Efficacy plateau suggested

Source: Li, X. et al. (2022). Discovery of SHR2415, a Novel Pyrrole-Fused Urea Scaffold

ERK1/2 Inhibitor.[1]

Experimental Protocols
Protocol 1: General Preclinical Toxicity Assessment of SHR2415

Animal Model: Select a relevant rodent (e.g., Sprague-Dawley rat) and non-rodent (e.g.,

Beagle dog) species.

Dose Formulation: Prepare SHR2415 in a suitable vehicle. A common formulation is 10%

DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Dose-Range Finding Study:

Administer single escalating doses of SHR2415 to small groups of animals.

Observe for clinical signs of toxicity for at least 7 days.

Conduct terminal necropsy and collect major organs for histopathology.

This study helps determine the maximum tolerated dose (MTD).

Repeat-Dose Toxicity Study (e.g., 28-day study):

Administer SHR2415 daily for 28 days at three dose levels (low, medium, high) based on

the MTD, plus a vehicle control group.

Include a recovery group at the high dose to assess the reversibility of any toxicities.
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In-life Monitoring:

Daily clinical observations.

Weekly body weight and food consumption.

Ophthalmological examination at baseline and termination.

Cardiovascular monitoring (e.g., ECG, blood pressure) at baseline and specified

intervals.

Terminal Procedures:

Collect blood for hematology and clinical chemistry analysis.

Perform a full necropsy.

Weigh major organs.

Collect a comprehensive set of tissues for histopathological examination by a board-

certified veterinary pathologist.

Protocol 2: Assessment of Dermatological Toxicity

Animal Model: Mice (e.g., C57BL/6) are commonly used for dermatological studies.

Dosing: Administer SHR2415 daily via oral gavage.

Clinical Scoring:

Visually inspect the skin daily.

Use a scoring system to grade erythema, scaling, and alopecia (e.g., 0 = none, 1 = mild, 2

= moderate, 3 = severe).

Photograph any skin lesions at regular intervals.

Histopathology:
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At the end of the study, collect skin samples from affected and unaffected areas.

Fix in 10% neutral buffered formalin, process, and stain with Hematoxylin and Eosin

(H&E).

A veterinary pathologist should evaluate for changes such as epidermal hyperplasia,

hyperkeratosis, and inflammatory cell infiltration.
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Caption: The MAPK signaling pathway and the inhibitory action of SHR2415 on ERK1/2.
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Caption: General experimental workflow for a preclinical toxicity study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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